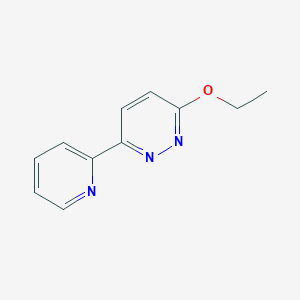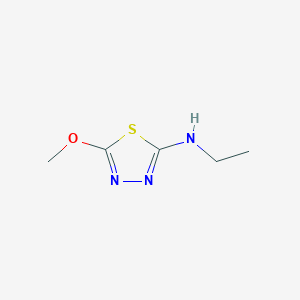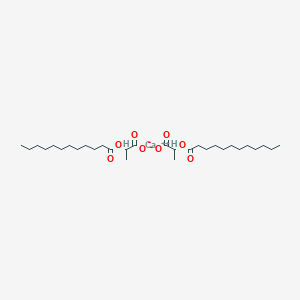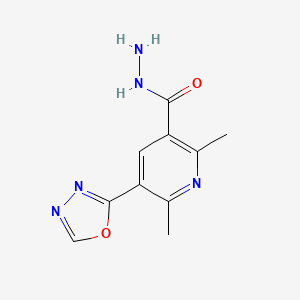
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
准备方法
The synthesis of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse oxadiazole derivatives without the need for protective groups.
Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and reduce production costs.
化学反应分析
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazole derivatives.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as fluorescent dyes and sensors.
作用机制
The mechanism of action of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in bacteria or fungi, leading to cell death. In medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity and exerting therapeutic effects .
相似化合物的比较
2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Commonly used in the development of anticancer and anti-inflammatory agents.
1,2,5-Oxadiazole: Studied for its potential as an energetic material and in the development of new materials.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical properties compared to other oxadiazole derivatives .
属性
分子式 |
C10H11N5O2 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C10H11N5O2/c1-5-7(9(16)14-11)3-8(6(2)13-5)10-15-12-4-17-10/h3-4H,11H2,1-2H3,(H,14,16) |
InChI 键 |
PZHUOQNLPIFIGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=N1)C)C2=NN=CO2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
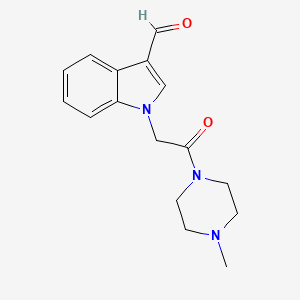

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)


![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
